N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
The compound is a derivative of thiophene, which is a five-membered ring made up of one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene-based analogs have been synthesized by various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions between different compounds .Molecular Structure Analysis
The molecular structure of thiophene-based compounds can be determined by various methods such as CHN analysis, FTIR, and H1 NMR .Chemical Reactions Analysis
The chemical reactions involving thiophene-based compounds are diverse. They can undergo reactions with sulfur, α-methylene carbonyl compounds, α-cyano esters, and others to form different derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene-based compounds can be determined by various methods. For example, the thermal stability of the compounds can be determined from DSC, DSC-TGA .Scientific Research Applications
Anticancer Applications
Compounds related to "N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide" have been identified as potential anticancer agents. The discovery and structural-activity relationship studies of 3-aryl-5-aryl-1,2,4-oxadiazoles highlight their role as apoptosis inducers, with specific compounds showing good activity against breast and colorectal cancer cell lines (Zhang et al., 2005). Further research into benzophenone appended oxadiazole derivatives has shown cyclooxygenase-2 antagonist activity, suggesting their potential in anti-inflammatory and anticancer applications by inhibiting endothelial cell migration and proliferation (Puttaswamy et al., 2018).
Antitubercular Activity
Novel pyrrole derivatives, including 1,3,4-oxadiazole benzothioate derivatives, have been synthesized and evaluated for their antitubercular activity. These studies indicate moderate to good activity against Mycobacterium tuberculosis, with the potential for further development into therapeutic agents (Joshi et al., 2015).
Antimycobacterial Screening
The synthesis and screening of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives for antimycobacterial activity have revealed promising leads with significant activity against Mycobacterium tuberculosis. This research showcases the potential of 1,3,4-oxadiazole derivatives in addressing tuberculosis, an area of high medical need (Nayak et al., 2016).
Mechanism of Action
The mechanism of action of thiophene-based compounds can vary depending on their structure and the specific functional groups they contain. Some thiophene derivatives have shown pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Safety and Hazards
Future Directions
The future directions in the research and development of thiophene-based compounds are vast. They have potential applications in various fields such as medicinal chemistry, material science, and more . They are also being studied for their nonlinear optical properties for applications in optical computing, optical communication, and frequency generation .
properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2S/c11-7-4-3-6(17-7)9-13-14-10(16-9)12-8(15)5-1-2-5/h3-5H,1-2H2,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIKRNUNYPTUSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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